molecular formula C14H12N2O3 B5813499 N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B5813499
Poids moléculaire: 256.26 g/mol
Clé InChI: HYPPQTLTMMAOKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as PD168393, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It belongs to the class of compounds known as anilinoquinazolines, which have shown promising results in cancer treatment.

Mécanisme D'action

PD168393 inhibits the activity of the N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide tyrosine kinase, which is a key signaling protein involved in cell growth and division. By blocking the activity of this compound, PD168393 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
PD168393 has been shown to have a high affinity for this compound, with an IC50 value of 0.7 nM. It has also been shown to have a relatively low toxicity profile, with minimal effects on normal cell growth and viability. PD168393 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

PD168393 has several advantages for lab experiments. It is a highly selective inhibitor of N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which allows for the specific targeting of cancer cells without affecting normal cells. It also has a relatively low toxicity profile, which reduces the risk of side effects. However, PD168393 has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.

Orientations Futures

PD168393 has shown promising results in preclinical studies, but further research is needed to determine its efficacy in clinical trials. One future direction is to investigate the use of PD168393 in combination with other chemotherapy drugs to enhance its cytotoxic effects. Another direction is to develop more stable and soluble analogs of PD168393 that can be used in vivo. Additionally, the potential use of PD168393 in other diseases, such as inflammatory disorders, should be explored.

Méthodes De Synthèse

PD168393 can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-nitropyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of potassium carbonate and dimethylformamide. The resulting product is then reduced with palladium on carbon in the presence of hydrogen gas to yield PD168393.

Applications De Recherche Scientifique

PD168393 has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. PD168393 has also been shown to enhance the cytotoxic effects of chemotherapy drugs, such as cisplatin and doxorubicin.

Propriétés

IUPAC Name

N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(16-13-3-1-2-6-15-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPPQTLTMMAOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.